3-(3-Hydroxythietan-3-yl)propanoic acid
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Overview
Description
3-(3-Hydroxythietan-3-yl)propanoic acid is a unique organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythietan-3-yl)propanoic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and propanoic acid groups. One common method involves the reaction of a suitable precursor with sulfur to form the thietane ring, followed by functionalization to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxythietan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thietane ring can undergo substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it useful in studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxythietan-3-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which may be influenced by its unique thietane ring structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but lacks the thietane ring.
Thietan-3-yl compounds: Compounds containing the thietane ring but with different functional groups.
Uniqueness
3-(3-Hydroxythietan-3-yl)propanoic acid is unique due to the combination of the thietane ring and the hydroxy and carboxylic acid functional groups
Properties
Molecular Formula |
C6H10O3S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
3-(3-hydroxythietan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8) |
InChI Key |
LUVANDAPXLZKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(CCC(=O)O)O |
Origin of Product |
United States |
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